(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol
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Overview
Description
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol is a chemical compound characterized by the presence of an adamantyl group, a hydroxyimino group, and a propanol backbone The adamantyl group is a bulky, rigid structure that can influence the compound’s physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol typically involves the reaction of an adamantyl-containing precursor with appropriate reagents to introduce the hydroxyimino and propanol functionalities. One common method involves the use of adamantyl ketone, which undergoes oximation to form the hydroxyimino group, followed by reduction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The choice of reagents, solvents, and catalysts is critical in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to halogenated or other substituted derivatives.
Scientific Research Applications
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The adamantyl group can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Contains an adamantyl group and an amine functionality.
1-Adamantanol: Contains an adamantyl group and a hydroxyl group.
1-Adamantylmethanol: Contains an adamantyl group and a methanol group.
Uniqueness
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol is unique due to the presence of both the hydroxyimino and propanol functionalities, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(1E)-1-(1-adamantyl)-1-hydroxyiminopropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-8(15)12(14-16)13-5-9-2-10(6-13)4-11(3-9)7-13/h8-11,15-16H,2-7H2,1H3/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCGGQBNJVMVRD-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)C12CC3CC(C1)CC(C3)C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/C12CC3CC(C1)CC(C3)C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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